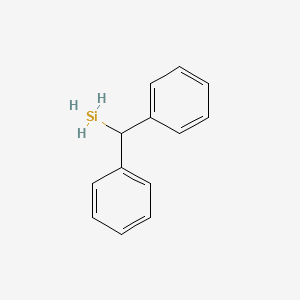

Benzhydrylsilane

Description

Properties

IUPAC Name |

benzhydrylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Si/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPQXCREBFMTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[SiH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydrylsilane can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with a silicon hydride in the presence of a catalyst. For instance, the reaction between benzhydryl chloride and trimethylsilane in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silicon compound.

Industrial Production Methods: In industrial settings, this compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzhydrylsilane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzhydrylsilanol, where the silicon atom is bonded to a hydroxyl group.

Reduction: Reduction reactions can convert this compound to other organosilicon compounds with different substituents on the silicon atom.

Substitution: this compound can participate in substitution reactions where the benzhydryl group or the silicon atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or organometallic compounds.

Major Products Formed:

Oxidation: Benzhydrylsilanol

Reduction: Various organosilicon compounds

Substitution: Functionalized benzhydrylsilanes with different substituents

Scientific Research Applications

Catalytic Applications

Benzhydrylsilane has been employed as a hydride donor in catalytic reactions. Its ability to participate in hydride transfer reactions makes it valuable in organic synthesis and catalysis.

- Hydride Transfer Reactions : Research has shown that benzhydryl cations can effectively abstract hydrides from silanes like this compound. This property is crucial for reactions involving nucleophiles and electrophiles, as demonstrated in studies examining the kinetic hydricity of various silanes .

- Organocatalysis : this compound derivatives have been investigated for their role as organocatalysts. Specifically, they can facilitate reactions through mechanisms involving hydrogen bonding and Lewis acid-base interactions, enhancing reaction rates and selectivity .

Material Science

The incorporation of this compound into polymeric materials has led to advancements in material properties.

- Siloxane Networks : this compound can be integrated into siloxane networks, which are known for their unique mechanical properties and thermal stability. These materials find applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors .

- Functionalization of Surfaces : The ability of this compound to modify surface properties has been utilized in creating functionalized surfaces for sensors and biomedical devices. Its silanol groups can form stable bonds with various substrates, enhancing adhesion and biocompatibility .

Pharmaceutical Chemistry

In pharmaceutical research, this compound's reactivity offers potential pathways for drug development.

- Synthesis of Silicon-Based Drugs : this compound serves as a precursor for synthesizing silicon-containing pharmaceuticals. The unique properties of silicon compounds can lead to improved bioavailability and efficacy of drugs .

- Ligand Design : The versatility of this compound allows it to be used in designing ligands for drug delivery systems. Its ability to form complexes with metal ions enhances the targeting capabilities of therapeutic agents .

Case Study 1: Organocatalysis Using this compound

A study conducted by Jagannathan et al. explored the use of this compound in catalyzing Diels-Alder reactions. The research demonstrated that benzhydryl derivatives could enhance reaction yields significantly compared to traditional catalysts. The findings indicated that the unique hydrogen-bonding capabilities of these silanes contributed to their effectiveness as catalysts .

Case Study 2: Surface Modification for Biomedical Applications

In another investigation, researchers focused on modifying polymer surfaces with this compound to improve biocompatibility. The study showed that surfaces treated with this silane exhibited enhanced cell adhesion and proliferation, making them suitable for use in medical implants and devices .

Mechanism of Action

Benzhydrylsilane can be compared with other similar compounds such as:

Diphenylsilane: Similar in structure but with different reactivity due to the absence of the benzhydryl group.

Triphenylsilane: Contains three phenyl groups attached to silicon, offering different steric and electronic properties.

Phenylsilane: A simpler compound with a single phenyl group attached to silicon.

Uniqueness: this compound is unique due to the presence of the benzhydryl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.

Comparison with Similar Compounds

Key Insights :

- Benzylchlorodimethylsilane ’s chlorosilane group enables nucleophilic substitutions, making it ideal for forming Si–O or Si–C bonds in polymer chemistry .

- Benzhydrylidene methylamine ’s imine group (C=N) facilitates its role as a ligand in coordination chemistry or intermediate in medicinal chemistry .

- Benzoyl chloride phenylhydrazone combines acyl chloride reactivity with hydrazone stability, useful in condensation reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzhydrylsilane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: this compound synthesis typically involves hydrosilylation or Grignard reactions. For example, using dichlorosilane derivatives with benzophenone under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) can yield the compound. Catalysts like platinum-based complexes (e.g., Karstedt catalyst) may enhance reaction efficiency. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity products. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via -NMR ensures reproducibility .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be applied to characterize this compound’s structural and electronic properties?

- Methodological Answer:

- -NMR : Identify proton environments around the silicon atom, particularly the benzhydryl (diphenylmethyl) group. Chemical shifts between δ 7.2–7.5 ppm indicate aromatic protons, while Si–H peaks appear near δ 4–5 ppm.

- FTIR : Detect Si–H stretching vibrations (~2100–2200 cm) and Si–C aromatic bonds (~1250 cm).

- Mass Spectrometry : Confirm molecular weight via ESI-TOF or MALDI-TOF, with fragmentation patterns revealing stability under ionization.

Cross-referencing data with computational models (e.g., DFT) validates structural assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: this compound’s flammability and potential hydrolytic instability require:

- Storage : Under inert gas (argon) in flame-resistant cabinets, away from moisture.

- Handling : Use fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, safety goggles).

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions.

Safety Data Sheets (SDS) for analogous silanes (e.g., phenylsilane) provide additional risk mitigation strategies .

Advanced Research Questions

Q. How does steric hindrance from the benzhydryl group influence this compound’s reactivity in cross-coupling reactions?

- Methodological Answer: Steric effects can reduce catalytic activity in reactions like Hiyama coupling. To assess this:

- Design kinetic studies comparing this compound with less hindered analogs (e.g., trimethylsilane) using palladium catalysts.

- Monitor reaction rates via GC-MS or -NMR (if fluorinated substrates are used).

- Computational modeling (e.g., molecular dynamics) quantifies steric parameters (Tolman cone angles). Recent studies on silane primers in composite resins highlight similar steric challenges .

Q. What experimental strategies mitigate this compound’s hydrolytic instability in aqueous environments?

- Methodological Answer:

- Protective Groups : Introduce hydrolytically stable substituents (e.g., triisopropylsilyl) to shield the Si–H bond.

- Solvent Engineering : Use anhydrous solvents (tetrahydrofuran, toluene) with molecular sieves to scavenge trace water.

- Kinetic Studies : Conduct pH-dependent stability assays using UV-Vis spectroscopy to track degradation (λ~250 nm for silanol byproducts).

Hybrid process designs from semiconductor-grade silane production offer scalable stabilization methods .

Q. How can this compound’s electronic properties be exploited in organic electronics or photovoltaics?

- Methodological Answer:

- Bandgap Tuning : Measure HOMO/LUMO levels via cyclic voltammetry and correlate with substituent effects (e.g., electron-withdrawing groups).

- Device Fabrication : Integrate this compound into thin-film transistors (TFTs) via spin-coating; assess charge mobility using Hall effect measurements.

- DFT Modeling : Predict optoelectronic behavior by simulating frontier molecular orbitals. Prior work on silane coupling agents in solar cells informs these methodologies .

Q. What analytical approaches resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like catalyst loading, solvent polarity, and temperature.

- Control Experiments : Replicate disputed results under standardized conditions (e.g., 1 mol% Pt catalyst in THF at 25°C).

- Statistical Validation : Apply ANOVA to identify outliers or systematic errors in datasets. Examples from composite resin studies demonstrate resolving data inconsistencies via rigorous statistical frameworks .

Tables for Key Data

| Property | Experimental Value | Technique | Reference |

|---|---|---|---|

| Si–H Stretching Frequency | 2140 cm | FTIR | |

| Boiling Point | 185–190°C (est.) | Fractional Distillation | |

| Hydrolytic Half-life (pH 7) | 2.3 hours | UV-Vis Spectroscopy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.